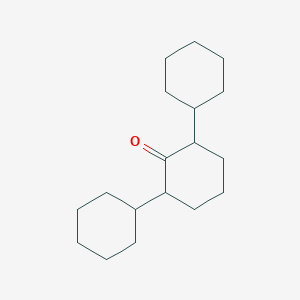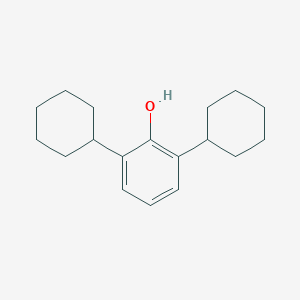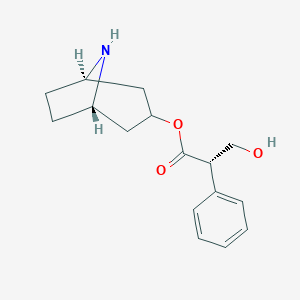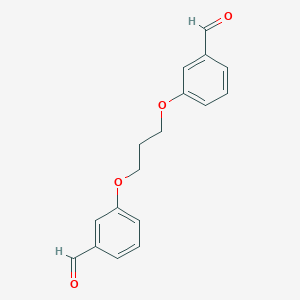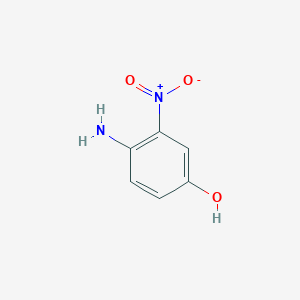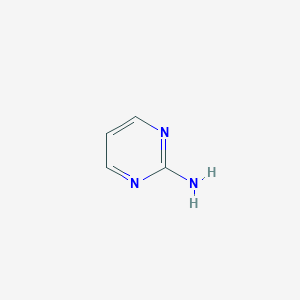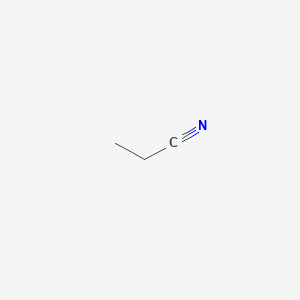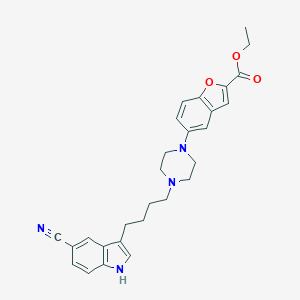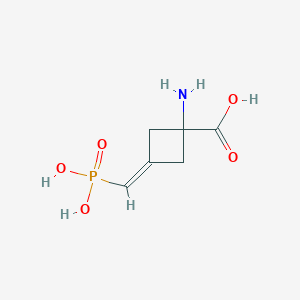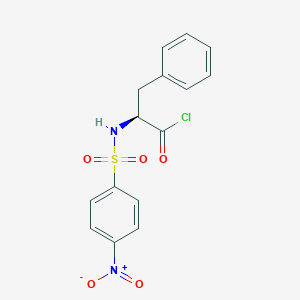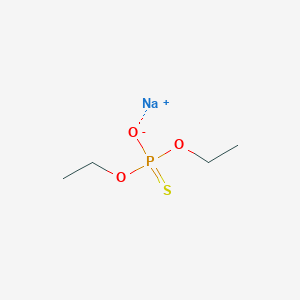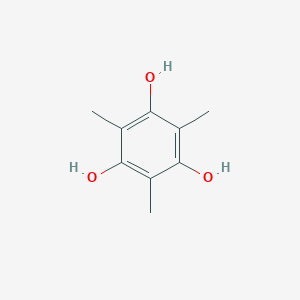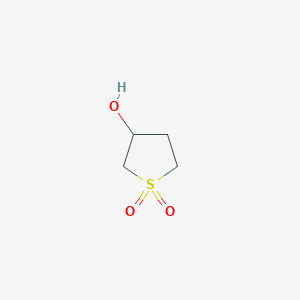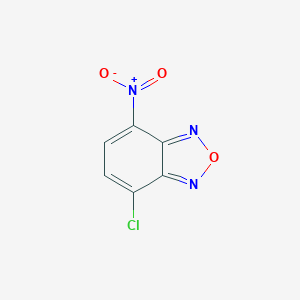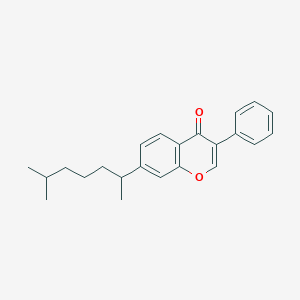
7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one, also known as DMHPB, is a synthetic compound that belongs to the family of coumarin derivatives. It is a yellow crystalline solid that has been studied for its potential applications in various fields, including scientific research and drug development.
Wirkmechanismus
The exact mechanism of action of 7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. 7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one has been reported to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one has also been reported to induce apoptosis in cancer cells by activating various apoptotic pathways.
Biochemische Und Physiologische Effekte
7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one has been reported to exhibit various biochemical and physiological effects, such as antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and protect against oxidative stress-induced damage. 7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one has also been reported to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one has several advantages for use in lab experiments, such as its high purity and stability. It can be easily synthesized in large quantities and purified through various techniques. However, 7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one also has some limitations, such as its low solubility in aqueous solutions, which can limit its bioavailability and effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one. One potential area of research is the development of 7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one-based fluorescent probes for detecting metal ions in biological systems. Another potential area of research is the investigation of 7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one as a potential therapeutic agent for various diseases, such as cancer and inflammatory disorders. Further studies are needed to fully understand the mechanism of action and potential applications of 7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one in various scientific research areas.
Synthesemethoden
7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one can be synthesized through a multi-step reaction process that involves the condensation of 1,5-dimethylhexan-1-ol and 4-hydroxycoumarin in the presence of a catalyst. The resulting intermediate is then subjected to further reactions to yield 7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one. The purity and yield of 7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one can be improved through various purification techniques, such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one has been studied for its potential applications in various scientific research areas, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit various biological activities, such as antioxidant, anti-inflammatory, and anticancer properties. 7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one has also been studied for its potential as a fluorescent probe for detecting metal ions in biological systems.
Eigenschaften
CAS-Nummer |
146935-07-1 |
|---|---|
Produktname |
7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one |
Molekularformel |
C23H26O2 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
7-(6-methylheptan-2-yl)-3-phenylchromen-4-one |
InChI |
InChI=1S/C23H26O2/c1-16(2)8-7-9-17(3)19-12-13-20-22(14-19)25-15-21(23(20)24)18-10-5-4-6-11-18/h4-6,10-17H,7-9H2,1-3H3 |
InChI-Schlüssel |
TWAUKAYSROIROR-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)C1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)CCCC(C)C1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 |
Synonyme |
7-(6-methylheptan-2-yl)-3-phenyl-chromen-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



